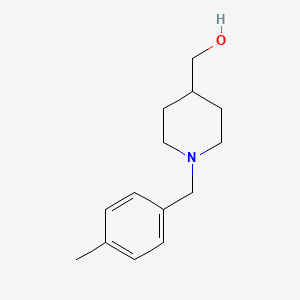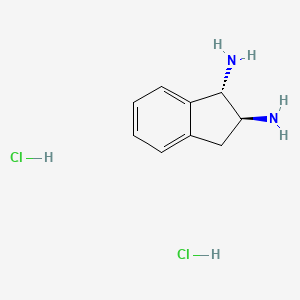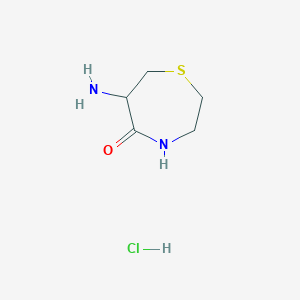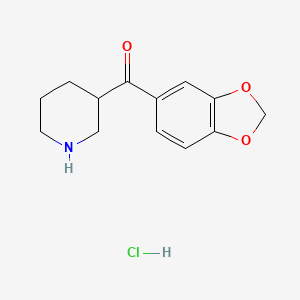
(1-(4-Metilbencil)piperidin-4-il)metanol
Descripción general
Descripción
(1-(4-Methylbenzyl)piperidin-4-yl)methanol: is a chemical compound belonging to the class of piperidine derivatives. It has garnered attention due to its potential biological activities, including analgesic, anti-inflammatory, and antitumor properties.
Aplicaciones Científicas De Investigación
(1-(4-Methylbenzyl)piperidin-4-yl)methanol: has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activities, including its potential use as a lead compound in drug discovery.
Medicine: Due to its analgesic and anti-inflammatory properties, it is being explored for therapeutic applications.
Industry: It is used in the development of new chemical entities and in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
Related compounds, such as 1, 4-disubstituted piperidines, have been studied for their antiplasmodial activity against plasmodium falciparum . These compounds have shown high selectivity for the parasite, suggesting potential targets within the parasite’s biochemical pathways .
Mode of Action
It is suggested that the hydroxyl group at c-7’ in these alcohol analogues contributes greatly to their antiplasmodial activity . This suggests that the compound may interact with its targets through hydrogen bonding or other types of interactions involving the hydroxyl group.
Result of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum . This suggests that the compound may have a similar effect, leading to a reduction in the number of parasites.
Análisis Bioquímico
Biochemical Properties
(1-(4-Methylbenzyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as lactate dehydrogenase, which is crucial in the glycolytic pathway . Additionally, (1-(4-Methylbenzyl)piperidin-4-yl)methanol interacts with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of (1-(4-Methylbenzyl)piperidin-4-yl)methanol on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . Furthermore, (1-(4-Methylbenzyl)piperidin-4-yl)methanol influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, (1-(4-Methylbenzyl)piperidin-4-yl)methanol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . Additionally, (1-(4-Methylbenzyl)piperidin-4-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(4-Methylbenzyl)piperidin-4-yl)methanol change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that (1-(4-Methylbenzyl)piperidin-4-yl)methanol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These findings underscore the importance of considering temporal factors when studying this compound.
Dosage Effects in Animal Models
The effects of (1-(4-Methylbenzyl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, (1-(4-Methylbenzyl)piperidin-4-yl)methanol can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
(1-(4-Methylbenzyl)piperidin-4-yl)methanol is involved in several metabolic pathways, primarily through its interactions with enzymes in the glycolytic and oxidative phosphorylation pathways . The compound can inhibit key enzymes, such as lactate dehydrogenase, leading to altered metabolic flux and changes in metabolite levels . Additionally, (1-(4-Methylbenzyl)piperidin-4-yl)methanol can affect the activity of cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, (1-(4-Methylbenzyl)piperidin-4-yl)methanol is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This distribution is crucial for its biochemical effects, as it ensures that (1-(4-Methylbenzyl)piperidin-4-yl)methanol reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of (1-(4-Methylbenzyl)piperidin-4-yl)methanol is primarily within the mitochondria and cytoplasm . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of (1-(4-Methylbenzyl)piperidin-4-yl)methanol are influenced by its localization, as it can interact with mitochondrial enzymes and proteins involved in cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-methylbenzyl chloride with piperidin-4-ylmethanol under suitable reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
(1-(4-Methylbenzyl)piperidin-4-yl)methanol: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Piperidine-4-ol derivatives.
Substitution: Substituted piperidines.
Comparación Con Compuestos Similares
(1-(4-Methylbenzyl)piperidin-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives such as (1-(4-fluorobenzyl)piperidin-4-yl)methanol, (1-(3,4-dichlorobenzyl)piperidin-4-yl)methanol, and (1-(2-nitrobenzyl)piperidin-4-yl)methanol.
Uniqueness: The presence of the 4-methylbenzyl group in the compound contributes to its distinct biological activities and chemical properties compared to other piperidine derivatives.
(1-(4-Methylbenzyl)piperidin-4-yl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15/h2-5,14,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFKCJESKJFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)
![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)


![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)


![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
